Dicumyl peroxide
Overview
Description
Dicumyl peroxide is an organic compound with the chemical formula C18H22O2 . It is classified as a dialkyl peroxide and is widely used in polymer chemistry. This compound is primarily utilized as an initiator and crosslinking agent in the production of low-density polyethylene .
Mechanism of Action
Dicumyl peroxide (DCP) is an organic compound with the formula (C6H5CMe2O)2, where Me represents a methyl group (CH3) . It is widely used in polymer chemistry as an initiator and crosslinking agent .
Target of Action
The primary target of DCP is the polymer chains in materials such as rubber and polyethylene. It acts as a crosslinking agent, forming bridges between these chains and thereby altering the material’s properties .
Mode of Action
DCP is relatively stable due to the steric protection provided by the several substituents adjacent to the peroxide group . Upon heating, it breaks down by homolysis of the relatively weak O-O bond . This process generates free radicals, which can initiate polymerization and crosslinking reactions .
Biochemical Pathways
The breakdown of DCP leads to the formation of free radicals, which can react with unsaturated bonds in the polymer chains. This reaction forms new bonds between the chains, resulting in a three-dimensional network structure . This process is a key part of the curing or vulcanization of rubber and the production of low-density polyethylene .
Pharmacokinetics
It’s important to note that dcp should be handled with care due to its reactive nature and potential hazards .
Result of Action
The crosslinking action of DCP results in significant changes in the physical properties of the polymer. Crosslinked polymers typically have improved strength, elasticity, and resistance to heat, chemicals, and electrical conductivity .
Action Environment
The action of DCP is influenced by environmental factors such as temperature and the presence of other chemicals. Higher temperatures can accelerate the breakdown of DCP and the subsequent crosslinking reactions . Additionally, impurities or other additives in the polymer can also affect the efficacy and stability of DCP .
Biochemical Analysis
Biochemical Properties
Dicumyl peroxide plays a significant role in biochemical reactions, primarily due to its ability to generate free radicals upon decomposition. These free radicals can initiate polymerization reactions and crosslinking processes. This compound interacts with various enzymes and proteins, particularly those involved in oxidative stress responses. For instance, it can interact with glutathione peroxidases, which catalyze the reduction of organic hydroperoxides to alcohols . This interaction is crucial in mitigating oxidative damage within cells.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by generating free radicals, which can lead to oxidative stress. This oxidative stress can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, this compound can affect the integrity of cellular membranes, leading to changes in membrane fluidity and permeability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of free radicals. These radicals can interact with various biomolecules, including lipids, proteins, and nucleic acids. The primary mechanism involves the homolysis of the O-O bond in this compound, resulting in the formation of two cumyloxy radicals . These radicals can initiate lipid peroxidation, protein oxidation, and DNA damage. Furthermore, this compound can inhibit or activate specific enzymes, depending on the cellular context and the presence of other reactive species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but decomposes upon heating, releasing free radicals . Over time, the degradation of this compound can lead to a decrease in its efficacy as a crosslinking agent. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress, which may activate cellular defense mechanisms. At high doses, it can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and detoxification. It is metabolized by enzymes such as glutathione peroxidases, which reduce this compound to its corresponding alcohols . This reduction is crucial for preventing the accumulation of harmful peroxides within cells. Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake, binding affinity to proteins, and the presence of other reactive species.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can induce mitochondrial oxidative stress and disrupt mitochondrial function . This localization is essential for understanding the compound’s impact on cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicumyl peroxide can be synthesized through the autoxidation of cumene, which mainly produces cumene hydroperoxide as a by-product . Another method involves the addition of hydrogen peroxide to α-methylstyrene . The reaction typically requires an acid catalyst and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale due to its significant demand in polymer chemistry. The production process involves the reaction of dimethyl phenyl carbinol with dimethyl benzyl hydroperoxide (cumene hydroperoxide) in the presence of an acid catalyst . The product is then separated from the reaction mixture by cold crystallization after neutralization with an aqueous base .
Chemical Reactions Analysis
Types of Reactions: Dicumyl peroxide undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in several chemical reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions, particularly in polymer chemistry.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Catalysts like copper salts are often employed.
Major Products Formed: The major products formed from these reactions include various polymeric materials, such as crosslinked polyethylene and other polymer composites .
Scientific Research Applications
Dicumyl peroxide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Bis(1-methyl-1-phenylethyl) peroxide
- Bis(α,α-dimethylbenzyl) peroxide
- Cumene hydroperoxide
- tert-Butyl peroxide
Uniqueness: Dicumyl peroxide is unique due to its relatively stable structure, which is attributed to the steric protection provided by the substituents adjacent to the peroxide group . This stability makes it an effective crosslinking agent in polymer chemistry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNIXWIUMCBBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2, Array | |
Record name | DICUMYL PEROXIDE | |
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Record name | DICUMYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID1025017 | |
Record name | Dicumyl peroxide | |
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Molecular Weight |
270.4 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg | |
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Flash Point |
Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none | |
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Density |
1.02, 1.0 g/cm³ | |
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Vapor Density |
9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3 | |
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Color/Form |
Crystals from ethanol, Pale yellow to white granular solid | |
CAS No. |
80-43-3 | |
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Melting Point |
40 °C, 39 °C | |
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Retrosynthesis Analysis
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